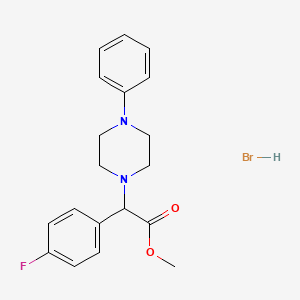
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
概要
説明
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 1,1-dimethylpropyl group and two fluorine atoms
準備方法
The synthesis of 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane as the base structure.
Substitution Reaction: A 1,1-dimethylpropyl group is introduced to the cyclohexane ring through a substitution reaction.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
科学的研究の応用
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane has several scientific research applications:
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules, helping to understand the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Industry: The compound may be used in the development of new materials with specific properties, such as increased chemical resistance or improved thermal stability.
作用機序
The mechanism by which 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity.
類似化合物との比較
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane can be compared with other similar compounds, such as:
4-(1,1-Dimethylpropyl)cyclohexane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
1,1-Difluorocyclohexane: Lacks the 1,1-dimethylpropyl group, leading to different reactivity and applications.
4-(1,1-Dimethylpropyl)-1-fluorocyclohexane: Contains only one fluorine atom, which may result in different biological and chemical behavior.
特性
IUPAC Name |
1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZIKWSRZKJGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)


![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)




